molecular formula C19H20N2O7 B1665160 Aranidipine CAS No. 86780-90-7

Aranidipine

Cat. No.: B1665160
CAS No.: 86780-90-7
M. Wt: 388.4 g/mol
InChI Key: NCUCGYYHUFIYNU-UHFFFAOYSA-N
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Description

Aranidipine, known by its International Nonproprietary Name (INN) and trade name Sapresta, is a calcium channel blocker. It is a dihydropyridine derivative with two active metabolites, M-1α and M-1β. This compound was developed by Maruko Seiyaku and is primarily used as a hypotensive agent to reduce blood pressure .

Scientific Research Applications

Aranidipine has been extensively studied for its applications in various scientific fields:

Chemistry: In chemistry, this compound is used as a model compound to study the synthesis and characterization of dihydropyridine derivatives. It is also used in the development of new synthetic routes and optimization of reaction conditions .

Biology: In biology, this compound is used to study the effects of calcium channel blockers on cellular processes. It is particularly useful in research related to vascular smooth muscle relaxation and blood flow regulation .

Medicine: In medicine, this compound is used to treat angina pectoris and hypertension. It has been shown to be more potent in reducing blood pressure compared to other dihydropyridines . Pre-clinical studies have demonstrated its ability to increase femoral blood flow and inhibit calcium-induced contraction in isolated rabbit arteries .

Industry: In the pharmaceutical industry, this compound is used in the formulation of antihypertensive drugs. Its long-lasting vasodilating actions make it a valuable component in the treatment of cardiovascular diseases .

Safety and Hazards

Aranidipine may increase the arrhythmogenic activities of Metipranolol. The risk or severity of QTc prolongation can be increased when Metoclopramide is combined with this compound. This compound may increase the neuromuscular blocking activities of Metocurine . Specific hazards arising from the chemical include the release of toxic/corrosive gases and vapors during thermal decomposition .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aranidipine is synthesized through a high-yield synthetic scheme that involves the reaction of propargyl alcohol and ethylene glycol. The optimization conditions of the new synthetic method have been discussed, and the overall yield increased by 20%. The synthesis process also involves the identification and preparation of six related impurities .

Industrial Production Methods: The industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) to determine related impurities, ensuring the quality of the final product. The synthesis process is optimized to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: Aranidipine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacological activity and stability.

Common Reagents and Conditions: The common reagents used in the synthesis and reactions of this compound include propargyl alcohol, ethylene glycol, and other organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and purity .

Major Products Formed: The major products formed from the reactions of this compound include its active metabolites, M-1α and M-1β. These metabolites exhibit potent hypotensive activity and contribute to the overall pharmacological effects of the compound .

Comparison with Similar Compounds

  • Nifedipine
  • Amlodipine
  • Felodipine
  • Azelnidipine

Comparison: Aranidipine is unique among dihydropyridine derivatives due to its potent and long-lasting vasodilating actions. Studies have shown that this compound is more effective in reducing blood pressure compared to other dihydropyridines . Its active metabolites, M-1α and M-1β, contribute to its high efficacy and prolonged action .

Properties

IUPAC Name

3-O-methyl 5-O-(2-oxopropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUCGYYHUFIYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048649
Record name Aranidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Aranidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The high potential of aranidipine is thought to be related to the additional calcium antagonistic activity of its metabolite. The mechanism is thought to be related to the capacity of aranidipine and its metabolites to vasodilate afferent and efferent arterioles. this action is performed through the inhibition of voltage-dependent calcium channels. The typical mechanism of action of aranidipine, as all dihydropyridines, is based on the inhibition of L-type calcium channels, decreasing calcium concentration and inducing smooth muscle relaxation. It is a selective alpha2-adrenoreceptor antagonist which inhibits vasoconstrictive responses.
Record name Aranidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

86780-90-7
Record name Aranidipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86780-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aranidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086780907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aranidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aranidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARANIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y7UR6X2PO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

149-150ºC
Record name Aranidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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